molecular formula C16H11Cl2N5O3S B2813280 N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide CAS No. 391886-51-4

N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide

Cat. No.: B2813280
CAS No.: 391886-51-4
M. Wt: 424.26
InChI Key: SBFPUPXYTZHVON-UHFFFAOYSA-N
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Description

N-{[4-(3,4-Dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a sophisticated molecular hybrid designed for exploratory research in medicinal and agrochemical chemistry. It integrates a 1,2,4-triazole-5(4H)-thione heterocycle, a scaffold known to contribute to diverse biological activities , with a 3,4-dichlorophenyl group and a 4-nitrobenzamide unit. The 1,2,4-triazole-5-thione core is a privileged structure in scientific literature, often associated with specific intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which can be critical for crystal engineering and materials science studies . The strategic incorporation of chlorine atoms on the phenyl ring is a common approach in lead optimization, as halogens can significantly influence a compound's bioactivity, bioavailability, and binding affinity by modulating its electronic properties and lipophilicity . Furthermore, the nitro group on the benzamide component serves as a versatile and electron-withdrawing functional group, which can be essential for probing specific biological targets or as a synthetic handle for further chemical derivatization . This complex structure is primarily valued as a key intermediate for synthesizing novel heterocyclic compounds. Researchers can utilize this chemical to investigate structure-activity relationships (SAR), develop new synthetic methodologies, and probe mechanisms of action relevant to various biological pathways. Its potential applications span the development of protease inhibitors, enzyme modulators, and other biologically active agents for research purposes.

Properties

IUPAC Name

N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N5O3S/c17-12-6-5-11(7-13(12)18)22-14(20-21-16(22)27)8-19-15(24)9-1-3-10(4-2-9)23(25)26/h1-7H,8H2,(H,19,24)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFPUPXYTZHVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC2=NNC(=S)N2C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide typically involves multiple steps. One common method includes the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium (NaOH/DMSO) . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfanylidene group can be reduced to a thiol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters, thereby exerting its neuroprotective effects . The pathways involved include inhibition of oxidative stress and neuro-inflammation.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Triazole Substituent (Position 4) Benzamide/Sulfonamide Group Key Properties
Target Compound 3,4-Dichlorophenyl 4-Nitrobenzamide High lipophilicity, strong electron-withdrawing effects
Compound A 3,4-Dichlorophenyl 3-Methoxybenzamide Improved solubility, moderate reactivity
Compound B Amino 4-Methylbenzamide Enhanced hydrogen bonding, basicity
Compound C 3-Methoxyphenyl N,N-Dimethylsulfonamide High solubility, hydrogen-bond acceptor
Compound D Schiff base (2-chlorobenzylidene) Trimethoxyphenyl Metal coordination potential

Biological Activity

N-{[4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antibacterial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C17H14Cl2N4O2S
Molecular Weight 399.29 g/mol
CAS Number 4289636

The compound features a triazole ring which is known for its diverse biological activities, particularly in antimicrobial and antifungal applications.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. This compound is no exception. Studies have shown that compounds with similar structures can effectively inhibit various bacterial strains.

Case Studies

  • Study on Triazole Derivatives :
    A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.12 to 1.95 µg/mL against pathogens such as E. coli and S. aureus .
  • Mechanism of Action :
    The mechanism by which triazole compounds exert their antibacterial effects often involves inhibition of bacterial enzyme systems such as DNA gyrase and other critical metabolic pathways . For instance, derivatives similar to this compound have been found to bind effectively to these targets.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound's structural characteristics may allow it to interact with fungal cell membranes or inhibit ergosterol synthesis, which is crucial for fungal viability.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that certain triazole derivatives exhibit cytotoxic effects against cancer cell lines. The presence of the nitro group in this compound may enhance its ability to induce apoptosis in malignant cells.

Summary of Research Findings

StudyFindings
Study 1Significant antibacterial activity against E. coli and S. aureus (MIC: 0.12 - 1.95 µg/mL)
Study 2Mechanism involves inhibition of DNA gyrase and metabolic pathways
Study 3Potential cytotoxic effects against cancer cell lines observed

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis involves sequential heterocyclic ring formation and functionalization. A common approach includes:

  • Step 1 : Condensation of 3,4-dichlorophenylhydrazine with a thiocarbazide precursor to form the triazole-thione core.
  • Step 2 : Alkylation of the thiol group using a nitrobenzamide-containing alkylating agent under basic conditions (e.g., NaOH/DMF) . Intermediates are characterized via IR spectroscopy (C=S stretch at ~1200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.5–8.5 ppm, methylene protons near δ 4.5 ppm). Final confirmation requires single-crystal X-ray diffraction to resolve ambiguities in tautomeric forms .

Q. Which spectroscopic and crystallographic methods are essential for confirming the molecular structure?

  • IR Spectroscopy : Identifies functional groups (e.g., C=S, NO₂).
  • ¹H/¹³C NMR : Assigns proton environments and carbon backbone.
  • X-ray Crystallography : Resolves bond lengths, angles, and confirms the sulfanylidene (C=S) configuration. Key metrics include mean C–C bond deviations (<0.005 Å) and R-factors <0.05 for high confidence .

Advanced Questions

Q. How can synthetic yield be optimized through reaction condition modifications?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing transition states.
  • Temperature Control : Maintaining 60–80°C prevents side reactions (e.g., over-alkylation).
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies critical parameters (pH, stoichiometry) for maximizing yield .

Q. What strategies address discrepancies between theoretical and experimental spectroscopic data?

  • DFT Calculations : Compare computed vibrational frequencies (IR) and chemical shifts (NMR) with experimental data. Adjust basis sets (e.g., B3LYP/6-311++G**) to improve accuracy .
  • Tautomer Analysis : Use X-ray data to validate dominant tautomeric forms (e.g., thione vs. thiol) that affect spectral predictions .
  • Error Margins : Account for solvent effects and crystal packing forces in theoretical models .

Q. What in vitro assays evaluate antimicrobial efficacy, and how are conflicting bioactivity data resolved?

  • Assays :
  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic activity.
    • Addressing Discrepancies :
  • Strain Variability : Use standardized ATCC strains to minimize variability.
  • Solubility Controls : Ensure compound solubility in assay media (e.g., DMSO ≤1% v/v).
  • Dose-Response Validation : Replicate studies with orthogonal methods (e.g., agar dilution vs. broth microdilution) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters and Optimization

ParameterOptimal RangeImpact on YieldReference
Reaction Temperature60–80°CPrevents decomposition
SolventDMFEnhances alkylation
CatalystTBAB (0.1 eq)Improves phase transfer

Q. Table 2: Spectroscopic Benchmarks

TechniqueKey SignalExpected ValueReference
IR (C=S)Thione stretch1180–1220 cm⁻¹
¹H NMR (CH₂)Methylene protonsδ 4.2–4.6 ppm
X-ray (C–S bond)Bond length1.68–1.72 Å

Critical Analysis of Contradictions

  • Bioactivity Variability : Discrepancies in MIC values may arise from differences in bacterial membrane permeability or efflux pump expression. Cross-validation with efflux pump inhibitors (e.g., CCCP) can clarify mechanisms .
  • Theoretical vs. Experimental Data : DFT models may underestimate steric effects in bulky substituents (e.g., 3,4-dichlorophenyl), necessitating hybrid QM/MM approaches for accuracy .

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